molecular formula C36H44N4O7S B11965188 DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11965188
M. Wt: 676.8 g/mol
InChI Key: PYMOBNPIOJNTBX-UHFFFAOYSA-N
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Description

DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple stepsCommon reagents used in these reactions include tert-butyl esters, dimethylpyridine, and morpholinylsulfonylphenyl derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels[2][2].

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound[2][2].

Scientific Research Applications

DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(Tert-butyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H44N4O7S/c1-23-29(33(41)46-35(3,4)5)31(30(24(2)37-23)34(42)47-36(6,7)8)28-22-40(26-12-10-9-11-13-26)38-32(28)25-14-16-27(17-15-25)48(43,44)39-18-20-45-21-19-39/h9-17,22,31,37H,18-21H2,1-8H3

InChI Key

PYMOBNPIOJNTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OC(C)(C)C

Origin of Product

United States

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